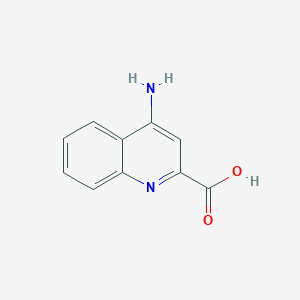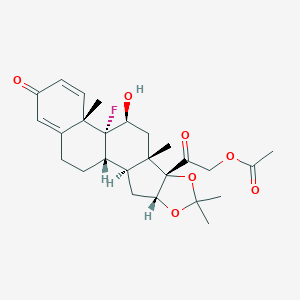
2-(4-(Benzyloxy)phenyl)acetaldehyde
概要
説明
2-(4-(Benzyloxy)phenyl)acetaldehyde is an organic compound with the molecular formula C15H14O2 It features a benzyl ether group attached to a phenyl ring, which is further connected to an acetaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Benzyloxy)phenyl)acetaldehyde typically involves the following steps:
Benzylation of Phenol: The initial step involves the benzylation of phenol to form 4-(benzyloxy)phenol. This reaction is usually carried out using benzyl chloride in the presence of a base such as sodium hydroxide.
Formylation: The next step involves the formylation of 4-(benzyloxy)phenol to introduce the acetaldehyde group. This can be achieved using reagents like paraformaldehyde and a catalyst such as hydrochloric acid.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 2-(4-(benzyloxy)phenyl)acetic acid.
Reduction: The compound can be reduced to the corresponding alcohol, 2-(4-(benzyloxy)phenyl)ethanol, using reducing agents like sodium borohydride.
Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: 2-(4-(Benzyloxy)phenyl)acetic acid.
Reduction: 2-(4-(Benzyloxy)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-(Benzyloxy)phenyl)acetaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential therapeutic effects.
作用機序
The mechanism of action of 2-(4-(Benzyloxy)phenyl)acetaldehyde largely depends on its chemical reactivity:
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which is a key reaction in many biological processes.
Benzyl Ether Group: The benzyl ether group can undergo cleavage under acidic conditions, releasing the phenol derivative.
類似化合物との比較
4-(Benzyloxy)benzaldehyde: Similar structure but with an aldehyde group directly attached to the benzene ring.
2-(4-(Benzyloxy)phenyl)ethanol: The reduced form of 2-(4-(Benzyloxy)phenyl)acetaldehyde.
2-(4-(Benzyloxy)phenyl)acetic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both an aldehyde group and a benzyl ether group, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
2-(4-phenylmethoxyphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9,11H,10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIRBJOGMPKDHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465104 | |
| Record name | 4-Benzyloxyphenylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40167-10-0 | |
| Record name | 4-Benzyloxyphenylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

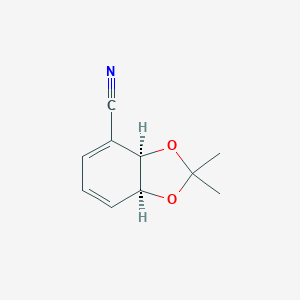
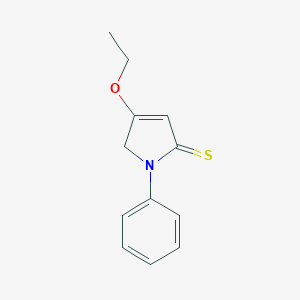


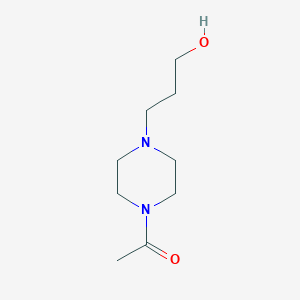
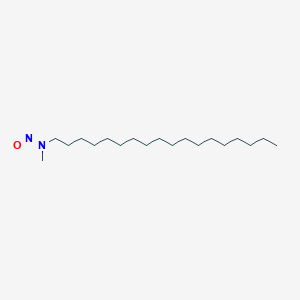
![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)
